molecular formula C17H24O11S B12065780 3-[(2,3,4,6-O-Tetraacetyl-b-D-galactopyranosyl)thio]propionoic acid

3-[(2,3,4,6-O-Tetraacetyl-b-D-galactopyranosyl)thio]propionoic acid

Cat. No.: B12065780
M. Wt: 436.4 g/mol
InChI Key: WEPDGKDUHDSZKD-UHFFFAOYSA-N
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Description

3-[(2,3,4,6-O-Tetraacetyl-b-D-galactopyranosyl)thio]propionoic acid is a complex organic compound that features a galactopyranosyl moiety linked to a propionoic acid via a thioether bond. This compound is notable for its applications in various fields, including organic synthesis and biochemical research.

Chemical Reactions Analysis

Types of Reactions

3-[(2,3,4,6-O-Tetraacetyl-b-D-galactopyranosyl)thio]propionoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-[(2,3,4,6-O-Tetraacetyl-b-D-galactopyranosyl)thio]propionoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoproteins.

    Biology: Serves as a probe for studying carbohydrate-protein interactions.

    Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2,3,4,6-O-Tetraacetyl-b-D-galactopyranosyl)thio]propionoic acid involves its interaction with specific molecular targets. The galactopyranosyl moiety can bind to carbohydrate-recognizing proteins, influencing various biochemical pathways. The thioether linkage provides stability and resistance to enzymatic degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2,3,4,6-O-Tetraacetyl-b-D-galactopyranosyl)thio]propionoic acid is unique due to its thioether linkage, which imparts distinct chemical and biological properties. This feature enhances its stability and broadens its range of applications compared to similar compounds .

Properties

Molecular Formula

C17H24O11S

Molecular Weight

436.4 g/mol

IUPAC Name

3-[3,4-diacetyl-5-acetyloxy-6-(acetyloxymethyl)-3,4-dihydroxyoxan-2-yl]sulfanylpropanoic acid

InChI

InChI=1S/C17H24O11S/c1-8(18)16(24)14(27-11(4)21)12(7-26-10(3)20)28-15(17(16,25)9(2)19)29-6-5-13(22)23/h12,14-15,24-25H,5-7H2,1-4H3,(H,22,23)

InChI Key

WEPDGKDUHDSZKD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(C(C(OC(C1(C(=O)C)O)SCCC(=O)O)COC(=O)C)OC(=O)C)O

Origin of Product

United States

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